3-Amino-3-(2,3-dimethoxyphenyl)propan-1-ol hydrochloride
CAS No.:
Cat. No.: VC16246781
Molecular Formula: C11H18ClNO3
Molecular Weight: 247.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H18ClNO3 |
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Molecular Weight | 247.72 g/mol |
IUPAC Name | 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C11H17NO3.ClH/c1-14-10-5-3-4-8(11(10)15-2)9(12)6-7-13;/h3-5,9,13H,6-7,12H2,1-2H3;1H |
Standard InChI Key | HGKFCHWTGSFUIY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC(=C1OC)C(CCO)N.Cl |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Weight
The free base form, 3-amino-3-(2,3-dimethoxyphenyl)propan-1-ol, has the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol. The hydrochloride derivative adds a hydrochloric acid (HCl) moiety, resulting in the formula C₁₁H₁₈ClNO₃ and a calculated molecular weight of 247.72 g/mol.
Stereochemical Considerations
Chiral centers are present in the molecule due to the amino and hydroxyl groups on the propane chain. The (3S)-enantiomer of the free base has been documented under CAS 1213830-48-8, indicating potential stereoselective synthesis routes . The hydrochloride salt likely retains this configuration, which may influence its biological activity and crystallization behavior .
Spectral and Computational Data
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InChI Key: JMNFUVWNCHBAMU-UHFFFAOYSA-N (free base).
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SMILES: COC1=CC=CC(=C1OC)C(CCO)N (free base).
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Hydrogen Bond Donors/Acceptors: 2 donors (NH₂, OH) and 4 acceptors (O from methoxy and hydroxyl groups) .
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Rotatable Bonds: 5, contributing to conformational flexibility .
Table 1: Key Molecular Descriptors
Property | Value (Free Base) | Value (Hydrochloride) |
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Molecular Formula | C₁₁H₁₇NO₃ | C₁₁H₁₈ClNO₃ |
Molecular Weight (g/mol) | 211.26 | 247.72 |
XLogP3 | 0.1 | -0.5 (estimated) |
Hydrogen Bond Donors | 2 | 3 (including NH₃⁺) |
Synthesis and Manufacturing
General Synthetic Routes
While no explicit protocols for the hydrochloride salt are available, analogous compounds suggest a two-step process:
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Formation of the Amino Alcohol: Condensation of 2,3-dimethoxybenzaldehyde with nitromethane via a Henry reaction, followed by reduction of the nitro group to an amine.
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Salt Formation: Treatment with hydrochloric acid to protonate the amine, yielding the hydrochloride .
Optimization Challenges
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Steric Hindrance: The 2,3-dimethoxy substitution on the phenyl ring may slow reaction rates during aldehyde condensation .
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Purification: The hydrochloride’s hygroscopic nature complicates crystallization, necessitating anhydrous conditions .
Table 2: Synthetic Intermediates and Reagents
Step | Reagent | Role | Temperature (°C) |
---|---|---|---|
1 | 2,3-Dimethoxybenzaldehyde | Electrophilic substrate | 25–80 |
1 | Nitromethane | Nucleophile | 25–80 |
2 | HCl (gaseous) | Proton source | 0–5 (controlled) |
Physicochemical Properties
Solubility and Stability
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Water Solubility: The free base has moderate solubility (~50 mg/mL), which increases significantly in the hydrochloride form due to ionic character .
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Thermal Stability: Decomposition likely occurs above 250°C, consistent with similar amino alcohols .
Spectroscopic Profiles
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IR: Peaks at 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-O from methoxy) .
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NMR: δ 3.8–4.2 ppm (methoxy protons), δ 2.5–3.5 ppm (protons on the propane chain) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s structure suggests utility in synthesizing β-adrenergic receptor ligands or neuromodulators, where the dimethoxy motif may enhance blood-brain barrier permeability .
Material Science
Amino alcohols often serve as ligands in asymmetric catalysis. The 2,3-dimethoxy group could stabilize metal complexes via chelation, though this remains unexplored .
Derivative | Target Application | Rationale |
---|---|---|
Carbamate | Prodrug formulation | Mask polar groups for absorption |
Schiff base | Antimicrobial agents | Metal chelation capability |
Future Directions
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